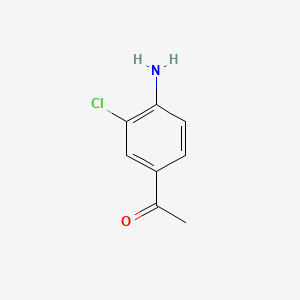

1-(4-Amino-3-chlorophenyl)ethanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-amino-3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVXDPRCTIRHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284909 | |

| Record name | 3'-Chloro-4'-aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6953-83-9 | |

| Record name | 3'-Chloro-4'-aminoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Chloro-4'-aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 1 4 Amino 3 Chlorophenyl Ethanone in Contemporary Chemical Research

Contextualization within Amine and Halogenated Acetophenone (B1666503) Chemistry

1-(4-Amino-3-chlorophenyl)ethanone, with the chemical formula C8H8ClNO, is a solid organic compound. guidechem.comsigmaaldrich.com Its structure is characterized by an acetophenone core substituted with both an amino (-NH2) group and a chlorine (-Cl) atom on the phenyl ring. This dual substitution is key to its chemical reactivity and utility.

The presence of the amino group, a strong activating group, and the chlorine atom, a deactivating but ortho-, para-directing group, on the same aromatic ring creates a unique electronic environment. This influences the compound's reactivity in electrophilic aromatic substitution and other reactions. The amino group can act as a nucleophile or a directing group in further synthetic transformations. researchgate.net

As a member of the halogenated acetophenone family, this compound is part of a class of chemicals recognized for their broad applications. mdpi.com Halogenated acetophenones are known to be valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.commdpi.com The specific placement of the chlorine atom at the 3-position relative to the acetyl group in this compound influences the regioselectivity of subsequent reactions. The halogen atom can also serve as a site for cross-coupling reactions, further expanding its synthetic potential. The study of halogenated acetophenones has also been important in understanding fundamental chemical principles, such as the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents on an aromatic ring. wikipedia.org

Role as a Precursor in Advanced Organic Synthesis

The primary significance of this compound in contemporary research lies in its role as a key intermediate in the synthesis of more complex molecules. chemicalbook.com Its bifunctional nature, possessing both an amino group and a reactive acetyl group, allows for a variety of chemical modifications.

One of the most notable applications of this compound is in the synthesis of kinase inhibitors. ed.ac.ukresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of medicinal chemistry. Research has demonstrated that this compound can be a starting material for the synthesis of pyrimidine-based Aurora kinase inhibitors, which are being investigated for their potential to reduce levels of oncoproteins. nih.govnih.gov

The synthesis of these complex inhibitors often involves multiple steps where the amino and acetyl groups of this compound are sequentially modified. For instance, the amino group can be acylated or used in condensation reactions, while the acetyl group can undergo reactions at the alpha-carbon or be transformed into other functional groups.

Table 1: Synthetic Applications of this compound

| Precursor Compound | Reagents and Conditions | Product Class | Significance | Reference(s) |

|---|---|---|---|---|

| This compound | Pyridine, Iodobenzene (B50100) dichloride in Tetrahydrofuran | 4'-amino-3'-chloroacetophenone | Intermediate for further synthesis | ambeed.com |

| This compound | Multi-step synthesis | Pyrimidine-based Aurora Kinase Inhibitors | Potential anticancer agents | nih.govnih.gov |

| This compound | Not specified | COX-II selective inhibitors | Anti-inflammatory agents | chemicalbook.com |

Historical Perspective on its Introduction to Research Paradigms

The broader class of acetophenones has been a subject of chemical investigation since the 19th century. The first synthesis of acetophenone itself was reported in 1857. mdpi.com However, the introduction and widespread use of specific substituted acetophenones like this compound are more recent, driven by the needs of modern synthetic and medicinal chemistry.

The rise in the significance of this particular compound is closely linked to the increasing focus on targeted therapies in medicine, particularly in oncology. As the understanding of the molecular basis of diseases like cancer has grown, so has the demand for specific and potent enzyme inhibitors. The structural motifs present in this compound have proven to be well-suited for the design and synthesis of such targeted drugs. Its availability as a commercial building block has further facilitated its use in academic and industrial research laboratories. chemicalbook.comachemblock.com The development of new synthetic methods and the continuous search for novel therapeutic agents ensure that this compound will remain a relevant and valuable compound in chemical research.

Mechanistic Investigations of Chemical Transformations Involving 1 4 Amino 3 Chlorophenyl Ethanone

Reactivity of the Amino Group in 1-(4-Amino-3-chlorophenyl)ethanone

The chemical behavior of this compound is significantly influenced by the presence of the amino group on the aromatic ring. This primary amine functionality serves as a reactive center for a variety of organic transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of this amino group is modulated by the electronic effects of the other substituents on the benzene (B151609) ring, namely the acetyl and chloro groups.

Amidation and Acylation Reactions

The amino group of this compound readily participates in amidation and acylation reactions when treated with acylating agents such as acyl chlorides, acid anhydrides, or isocyanates. These reactions result in the formation of a new amide bond.

A notable example is the synthesis of intermediates for pharmacologically active compounds. For instance, this compound is a key starting material in the synthesis of Regorafenib, a multi-kinase inhibitor used in cancer therapy. chemicalbook.comresearchgate.netgoogle.comgoogle.comresearchgate.net In this multi-step synthesis, the amino group of this compound is acylated, a crucial step that builds the core structure of the final drug molecule. The reaction typically involves reacting the amine with a suitable isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to form a urea linkage. chemicalbook.comgoogle.com

Similarly, the amino group can be acylated with other acyl chlorides. For example, its reaction with 4-nitrobenzoyl chloride in the presence of a base like triethylamine leads to the formation of the corresponding N-acylated product. This type of reaction, known as the Schotten-Baumann reaction, is a common and efficient method for forming amide bonds. mdpi.com

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures, to form a diazonium salt. researchgate.netbeilstein-journals.org The resulting diazonium salt is a versatile intermediate in organic synthesis.

These diazonium salts can then participate in coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds. researchgate.net This electrophilic aromatic substitution reaction is the basis for the synthesis of a wide variety of azo dyes. The specific structure of the resulting azo compound depends on the coupling partner used.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, also known as Schiff bases. researchgate.netmdpi.com This reaction typically involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

These condensation reactions are significant in the synthesis of various heterocyclic compounds and molecules with potential biological activity. For instance, the reaction of this compound with isatin (1H-indole-2,3-dione) and its derivatives can yield Schiff bases that have been investigated for their anticonvulsant properties.

Reactivity of the Carbonyl Group in this compound

The carbonyl group of the acetyl substituent in this compound also provides a site for various chemical transformations, including reduction and derivatization reactions.

Reduction Chemistry

The ketone functionality of this compound can be reduced to a secondary alcohol, 1-(4-amino-3-chlorophenyl)ethanol. This transformation can be achieved using various reducing agents. A review of the chemistry of related 1-(4-substituted aminophenyl)ethanones indicates that hydrogenation of the carbonyl group can be achieved with high selectivity. researchgate.net For example, reduction with sodium borohydride (NaBH₄) or through catalytic hydrogenation can yield the corresponding alcohol. researchgate.net

Ketone Derivatization Reactions (e.g., Oxime, Hydrazone Formation)

The carbonyl group readily undergoes condensation reactions with primary amine derivatives to form various C=N-containing functional groups.

Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields the corresponding oxime. researchgate.net This reaction is often used for the characterization of ketones.

Hydrazone Formation: Treatment with hydrazine (H₂NNH₂) or its substituted derivatives, such as phenylhydrazine, results in the formation of hydrazones. researchgate.net

These derivatization reactions are important for both synthetic purposes and for the identification and characterization of the parent ketone.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

In electrophilic aromatic substitution (EAS) , the reactivity of the aromatic ring is primarily governed by the activating and directing effects of the substituents. The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the acetyl group is a deactivating group and a meta-director because of its electron-withdrawing nature. The chloro group is deactivating due to its inductive electron-withdrawing effect, but it is an ortho, para-director through resonance stabilization of the intermediate arenium ion.

Given the strong activating nature of the amino group, it is the dominant directing influence in electrophilic aromatic substitution reactions of this compound. Electrophilic attack will preferentially occur at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the acetyl group. Therefore, electrophilic substitution is most likely to occur at the position ortho to the amino group and meta to the acetyl group.

| Substituent | Electronic Effect | Directing Influence |

| Amino (-NH2) | Activating (Resonance) | ortho, para |

| Chloro (-Cl) | Deactivating (Inductive), Directing (Resonance) | ortho, para |

| Acetyl (-COCH3) | Deactivating (Inductive and Resonance) | meta |

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is less common due to the presence of the electron-donating amino group, which increases the electron density of the ring and thus repels nucleophiles. However, SNAr can proceed if a good leaving group is present on the ring and the reaction is facilitated by strong electron-withdrawing groups. In this molecule, the chloro atom can serve as a leaving group. For a nucleophilic attack to occur, the ring needs to be sufficiently electron-deficient. The acetyl group, being electron-withdrawing, provides some activation for nucleophilic attack, particularly at the positions ortho and para to it.

The most probable site for nucleophilic attack would be the carbon atom bearing the chloro substituent. The reaction would proceed through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this intermediate is crucial for the reaction to proceed.

Influence of the Chloro Substituent on Reactivity and Selectivity

The chloro substituent at the 3-position of this compound plays a multifaceted role in determining the reactivity and selectivity of the aromatic ring in substitution reactions.

In electrophilic aromatic substitution , the chloro group exhibits a dual electronic effect. Its inductive effect is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, making the reactions slower compared to unsubstituted aniline. However, its resonance effect, involving the donation of a lone pair of electrons, directs incoming electrophiles to the ortho and para positions. In the context of this compound, the directing effect of the chloro group reinforces the directing effect of the powerful amino group towards the position ortho to both substituents. The deactivating inductive effect of the chlorine atom is largely overcome by the strong activating effect of the amino group.

The presence of the chloro group can also influence the regioselectivity of the reaction by sterically hindering the approach of the electrophile to the adjacent positions. However, in this specific molecule, the primary directing influence remains the amino group.

| Reaction Type | Influence of Chloro Group | Outcome |

| Electrophilic Aromatic Substitution | Inductive deactivation, Resonance ortho, para-direction | Slower reaction rate compared to 4-aminoacetophenone, substitution directed primarily by the amino group. |

| Nucleophilic Aromatic Substitution | Acts as a leaving group, Inductive withdrawal activates the ring | Facilitates SNAr at the carbon to which it is attached, provided there is sufficient activation from other groups. |

In nucleophilic aromatic substitution , the chloro substituent is essential as it can function as a leaving group. Its electronegativity contributes to the polarization of the carbon-chlorine bond, creating a partial positive charge on the carbon atom and making it more susceptible to nucleophilic attack. The electron-withdrawing inductive effect of the chloro group also helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The rate of nucleophilic aromatic substitution is significantly influenced by the ability of the substituents on the ring to stabilize this intermediate. While the amino group is deactivating for SNAr, the presence of the acetyl group in the para position relative to the potential site of attack can provide some stabilization for the intermediate.

Synthetic Strategies for Novel Derivatives and Analogs of 1 4 Amino 3 Chlorophenyl Ethanone

Design Principles for Structural Modification and Diversity-Oriented Synthesis

The design of novel derivatives from 1-(4-Amino-3-chlorophenyl)ethanone is often guided by the principles of Diversity-Oriented Synthesis (DOS). DOS is a strategy that aims to create libraries of structurally diverse small molecules from a common starting material in a limited number of synthetic steps. researchgate.net This approach is highly valuable in drug discovery for rapidly identifying novel compounds with desired biological activities. researchgate.net

This compound is an ideal starting scaffold for DOS due to its distinct and orthogonally reactive functional groups: the nucleophilic amino group, the electrophilic carbonyl carbon of the acetyl group, the enolizable α-protons of the acetyl group, and the aromatic ring which can undergo electrophilic substitution. By systematically exploiting these sites, a wide array of analogs can be generated. For instance, the amino group can be acylated or alkylated, the acetyl group can be condensed with aldehydes to form chalcones, and the aromatic ring can be further substituted. researchgate.net These initial derivatives can then undergo further reactions, such as cyclizations, to produce complex heterocyclic systems. researchgate.net This strategy allows for the efficient exploration of chemical space around the core this compound structure.

Functionalization at the Amino Position

The primary amino group (-NH₂) is a highly reactive nucleophilic center, making it a prime target for a variety of functionalization reactions. These modifications can significantly alter the electronic and steric properties of the molecule.

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage, which can be useful for introducing a wide range of substituents. For example, reacting this compound with acetyl chloride would yield N-(2-chloro-4-acetylphenyl)acetamide.

N-Alkylation: Direct alkylation can be achieved using alkyl halides, although this can sometimes lead to over-alkylation. A more controlled method is reductive amination, where the amino group first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

N-Arylation: The amino group can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. This allows for the introduction of various aromatic and heteroaromatic rings at the amino position.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine yields sulfonamides. This modification is common in medicinal chemistry to introduce hydrogen bond donors and acceptors. researchgate.net

| Reaction Type | Reagent Class | Product Class | Significance |

| N-Acylation | Acid Chlorides, Anhydrides | Amides | Introduces diverse R-groups, alters electronic properties. |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amines | Increases lipophilicity, modulates basicity. |

| N-Arylation | Aryl Halides (with catalyst) | Diaryl Amines | Connects to other aromatic systems. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Introduces stable, acidic N-H group for hydrogen bonding. |

Modification of the Acetyl Group

The acetyl group provides a versatile handle for carbon-carbon bond formation and further functionalization through reactions involving both the carbonyl carbon and the α-methyl protons.

Condensation Reactions: The most common modification is the Claisen-Schmidt condensation, an aldol condensation between the ketone and an aromatic aldehyde in the presence of a base (like NaOH or KOH). asianpubs.orgwikipedia.org This reaction yields α,β-unsaturated ketones, commonly known as chalcones. These chalcone derivatives are valuable intermediates for synthesizing various heterocyclic compounds. asianpubs.orgnih.gov

α-Halogenation: The methyl protons of the acetyl group are acidic and can be substituted with halogens (Cl, Br, I) under acidic or basic conditions. nih.govlibretexts.org For instance, reaction with bromine in acetic acid would yield 2-bromo-1-(4-amino-3-chlorophenyl)ethanone. These α-haloketones are highly reactive intermediates, particularly for the synthesis of heterocycles like thiazoles and imidazoles. nih.gov

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄). This creates a chiral center and yields 1-(4-amino-3-chlorophenyl)ethanol, opening possibilities for chiral chemistry. researchgate.net

Haloform Reaction: As a methyl ketone, this compound can undergo the haloform reaction. Using excess halogen and base, the acetyl group can be converted into a carboxylic acid (after acidification), yielding 4-amino-3-chlorobenzoic acid. libretexts.orgyoutube.com

| Reaction Type | Reagents | Intermediate/Product Class |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Chalcones (α,β-Unsaturated Ketones) |

| α-Halogenation | Br₂, Acetic Acid | α-Haloketones |

| Carbonyl Reduction | NaBH₄ | Secondary Alcohols |

| Haloform Reaction | I₂, NaOH | Carboxylic Acids |

Aromatic Ring Functionalization and Heterocyclic Annulation

The existing substituents on the phenyl ring direct the position of further electrophilic aromatic substitution reactions. The powerful activating, ortho-, para-directing amino group, combined with the deactivating ortho-, para-directing chloro group and the deactivating meta-directing acetyl group, creates a complex substitution pattern. The most likely position for electrophilic attack would be ortho to the amino group (position 5), which is also meta to the acetyl group.

Furthermore, the functional groups on the scaffold can be used to build fused or appended heterocyclic rings, a process known as annulation.

Electrophilic Aromatic Substitution: Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂) can introduce new substituents onto the aromatic ring, guided by the directing effects of the existing groups. For instance, nitration of the N-acetylated precursor of a related p-aminoacetophenone introduces a nitro group at the 3-position (ortho to the amino group). researchgate.net

Heterocyclic Annulation: Derivatives of this compound are key precursors for building heterocycles.

From Chalcones: The chalcones synthesized via Claisen-Schmidt condensation can be cyclized with various reagents. For example, reaction with hydrazine can form pyrazolines, while reaction with guanidine can yield aminopyrimidines. researchgate.net

From α-Haloketones: The α-bromo derivatives can react with thiourea or thioamides to form aminothiazole rings (Hantzsch thiazole synthesis).

From the Amino Group: The amino group itself can be part of a ring-forming reaction. For example, condensation with a 1,3-dicarbonyl compound could lead to the formation of quinoline derivatives via the Combes quinoline synthesis.

Stereoselective Synthesis of Chiral Analogs

The reduction of the ketone in the acetyl group of this compound to a secondary alcohol, 1-(4-amino-3-chlorophenyl)ethanol, creates a stereocenter. Consequently, stereoselective synthesis methods can be employed to produce enantiomerically pure or enriched chiral analogs.

Asymmetric Reduction: The prochiral ketone can be reduced using chiral reducing agents or through catalytic asymmetric hydrogenation. Catalysts based on metals like Ruthenium, Rhodium, or Iridium complexed with chiral ligands are effective for this transformation.

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective method for reducing ketones to chiral alcohols. mdpi.com By selecting an appropriate ADH and reaction conditions, it is possible to obtain either the (R)- or (S)-enantiomer of the corresponding alcohol with high enantiomeric excess. mdpi.com This approach provides a powerful tool for accessing optically active building blocks for further synthesis.

Applications of 1 4 Amino 3 Chlorophenyl Ethanone As a Building Block in Complex Organic Synthesis

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The molecular framework of 1-(4-Amino-3-chlorophenyl)ethanone is a key component in the synthesis of numerous heterocyclic compounds with significant pharmacological potential. The presence of the amino and keto groups provides reactive sites for cyclization and condensation reactions, leading to the formation of diverse scaffolds that are central to many drug discovery programs.

Notably, this compound serves as a precursor for the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The aminophenyl ethanone (B97240) moiety can be elaborated into core structures like pyridylpyrimidinylamines, which are known pharmacophores in potent kinase inhibitors. For instance, derivatives of this compound can be utilized in palladium-catalyzed cross-coupling reactions to construct complex molecules that have shown selective inhibition of specific kinases, such as Germinal Center Kinase (Gck) and Spleen Tyrosine Kinase (Syk).

Furthermore, this compound is instrumental in building other heterocyclic systems with therapeutic potential, including:

Quinolones: The reaction of the amino group with appropriate reagents can lead to the formation of 2-aryl-4-quinolone scaffolds, which are analogs of flavones and have been investigated for their anticancer properties.

Triazoles and Oxazoles: The amino and ketone functionalities can participate in reactions to form five-membered heterocyclic rings like triazoles and oxazoles, which are present in a wide range of medicinally important compounds.

Benzothiazines: Through cyclocondensation reactions, this building block can be used to synthesize benzothiazine derivatives, a class of compounds with a variety of biological activities.

The following table summarizes some of the pharmacologically relevant scaffolds synthesized using this compound or its close analogs.

| Scaffold | Therapeutic Target/Application | Synthesis Strategy |

| Pyridylpyrimidinylamines | Kinase Inhibition (e.g., Gck, Syk) | Palladium-catalyzed cross-coupling |

| 2-Aryl-4-quinolones | Anticancer Agents | Base-catalyzed cyclization of amides |

| 1,2,4-Triazoles | Antifungal, Anti-inflammatory | Cyclization of thiosemicarbazide derivatives |

| Benzothiazines | Various Biological Activities | Cyclocondensation reactions |

Utilization in the Construction of Advanced Organic Materials

The reactive nature of this compound also lends itself to the synthesis of advanced organic materials with tailored properties. The aromatic core and functional groups can be modified to create chromophores for dyes and to build polymeric structures.

One significant application is in the synthesis of azo dyes. The primary amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The chloro and acetyl substituents on the phenyl ring can modulate the electronic properties of the resulting dye molecule, thereby influencing its color and stability. These dyes can find applications in textiles and other materials coloring.

In the realm of polymer chemistry, this compound can be incorporated as a monomeric unit. For example, it can be used in the synthesis of N-acylated poly(amino esters). These polymers are of interest due to their potential biodegradability and functionality, which can be tuned by the choice of substituents on the aromatic ring. The presence of the chloro and acetyl groups offers sites for further post-polymerization modification, allowing for the creation of materials with specific physical and chemical properties.

| Material Type | Key Functional Group Involved | Potential Application |

| Azo Dyes | Amino Group (via diazotization) | Textiles, Pigments |

| N-acylated Poly(amino esters) | Amino and Acetyl Groups | Biodegradable plastics, Drug delivery |

Applications in Catalyst Design and Ligand Synthesis

The synthesis of novel ligands for transition metal catalysts is a cornerstone of modern catalysis, and this compound provides a valuable platform for this purpose. The amino and ketone groups are ideal for the synthesis of Schiff base ligands.

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a ketone or aldehyde. The resulting compounds contain a C=N double bond and can act as effective chelating agents for a variety of metal ions. The Schiff base ligands derived from this compound can coordinate with transition metals such as copper, nickel, and palladium to form stable metal complexes.

These complexes can exhibit catalytic activity in a range of organic transformations. The electronic and steric properties of the ligand, which are influenced by the chloro substituent and the aromatic system, can be fine-tuned to optimize the performance of the catalyst. For example, such complexes have been explored for their potential use in cross-coupling reactions and oxidation catalysis. The ability to create chiral Schiff bases also opens the door to applications in asymmetric catalysis, a critical area for the synthesis of enantiomerically pure pharmaceuticals.

| Ligand Type | Metal Ions Coordinated | Potential Catalytic Application |

| Schiff Base | Cu(II), Ni(II), Pd(II), Zn(II) | Cross-coupling, Oxidation, Asymmetric Synthesis |

| Thio-Triazole derivatives | Cu(II), Ni(II), Zn(II), Cd(II), Sn(II) | Various catalytic transformations |

Integration into Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses functional groups that are well-suited for directing the assembly of such complex architectures. The amino group can act as a hydrogen bond donor, while the ketone's oxygen atom can act as a hydrogen bond acceptor.

These hydrogen bonding capabilities, along with the potential for halogen bonding involving the chlorine atom, allow molecules of this compound and its derivatives to self-assemble into well-defined, ordered structures in the solid state. This is a key principle in crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

Furthermore, this compound can be utilized as a linker or building block in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials composed of metal ions or clusters connected by organic ligands. The amino and ketone groups of this compound, or more commonly, carboxylate groups that can be synthesized from it, can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The porosity and functionality of these MOFs can be tailored by the choice of the organic linker, making them promising materials for applications in gas storage, separation, and catalysis.

| Supramolecular Structure | Key Intermolecular Interaction | Potential Application |

| Self-Assembled Crystals | Hydrogen Bonding, Halogen Bonding | Crystal Engineering, Material Science |

| Metal-Organic Frameworks (MOFs) | Coordination to Metal Ions | Gas Storage, Separation, Catalysis |

Biological and Pharmacological Assessment of Novel Compounds Derived from the 1 4 Amino 3 Chlorophenyl Ethanone Scaffold

Structure-Activity Relationship (SAR) Studies of 1-(4-Amino-3-chlorophenyl)ethanone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies aim to identify which molecular modifications lead to enhanced potency, selectivity, or other desirable pharmacological properties.

The core structure of this compound offers several points for chemical modification: the amino group (-NH2), the acetyl group (-COCH3), and the phenyl ring. The insights from SAR studies guide the rational design of new, more effective compounds. For instance, the amino group can be acylated, alkylated, or incorporated into a heterocyclic ring system. The acetyl group's ketone can undergo condensation reactions to form chalcones, pyrimidines, or other complex heterocycles. researchgate.net

Research on analogous structures, such as substituted aminophenyl ethanones and related ketones, has established several key principles. For example, in studies of ketamine ester analogues, the position of substituents on the benzene (B151609) ring significantly impacted sedative and anaesthetic activity, with 2- and 3-substituted compounds generally showing higher activity than their 4-substituted counterparts. mdpi.com Similarly, for derivatives of this compound, the nature and position of substituents are critical. The chlorine atom at the 3-position and the amino group at the 4-position are foundational to the activity of certain derivatives, such as COX-II inhibitors. chemicalbook.com

A hypothetical SAR study on derivatives targeting a specific enzyme, such as a protein kinase, might involve synthesizing a series of compounds where different aromatic or aliphatic groups are attached to the amino nitrogen. The biological activity of each derivative would then be quantified, often as an IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity).

Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Kinase Inhibitors Derived from this compound

| Derivative | Modification on Amino Group | Kinase Inhibition (IC50, nM) |

| Compound A | -H (Parent Scaffold) | >10,000 |

| Compound B | -C(=O)CH3 (Acetylated) | 5,200 |

| Compound C | -C(=O)Phenyl | 850 |

| Compound D | -C(=O)(4-methoxyphenyl) | 320 |

| Compound E | -C(=O)(3-fluorophenyl) | 150 |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

From this illustrative data, a clear SAR trend emerges: acylation of the amino group enhances activity, and further substitution on the phenyl ring of the acyl group with electron-donating (methoxy) or electron-withdrawing (fluoro) groups can further potentiate the inhibitory effect.

In Vitro Biological Screening Methodologies for Derivative Compounds

To evaluate the biological potential of compounds derived from the this compound scaffold, a variety of in vitro screening methodologies are employed. These assays are designed to measure specific biological effects in a controlled laboratory setting.

Enzyme Inhibition Assays: Since many derivatives of this scaffold are designed as enzyme inhibitors (e.g., for COX-II or protein kinases), these assays are paramount. chemicalbook.com They typically involve incubating the target enzyme with its substrate and a range of concentrations of the test compound. The rate of product formation is measured, often through spectrophotometry or fluorescence, to determine the compound's inhibitory potency (e.g., IC50).

Cell-Based Assays: To understand a compound's effect in a more biologically relevant context, cell-based assays are used.

Cytotoxicity/Viability Assays: Assays like the MTT or AlamarBlue assays measure the metabolic activity of cultured cells to determine if a compound is toxic or inhibits cell proliferation. This is crucial for developing anticancer agents.

Reporter Gene Assays: These assays use genetically modified cells that express a reporter protein (like luciferase) under the control of a specific signaling pathway. They are used to determine if a compound activates or inhibits a particular pathway within the cell.

Receptor Binding Assays: If the derived compounds are designed to interact with a specific cellular receptor, binding assays are used to quantify the affinity of the compound for the receptor. This is typically done using a radiolabeled ligand that competes with the test compound for binding to the receptor.

Antimicrobial Screening: For derivatives designed as antimicrobial agents, their efficacy is tested against various strains of bacteria and fungi. The most common method is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. researchgate.net

Molecular Docking: In addition to wet-lab methods, in silico techniques like molecular docking are used for initial screening. This computational method predicts the preferred orientation of a compound when bound to a target protein, helping to prioritize which derivatives to synthesize and test in vitro. nih.gov

Table 2: Common In Vitro Screening Methodologies

| Methodology | Purpose | Example Application |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify enzyme activity or protein levels. | Measuring inhibition of COX-2 enzyme. |

| MTT Assay | Assess cell viability and proliferation. | Screening for anticancer activity. |

| Radioligand Binding Assay | Determine receptor binding affinity (Ki). | Evaluating binding to histamine (B1213489) or other G-protein coupled receptors. |

| Broth Microdilution | Determine Minimum Inhibitory Concentration (MIC). | Assessing antibacterial or antifungal efficacy. researchgate.net |

| Molecular Docking | Predict binding mode and affinity to a target protein. | Initial virtual screening of potential kinase inhibitors. nih.gov |

Pharmacological Relevance of Derived Compounds (e.g., Enzyme Inhibition, Receptor Binding)

Derivatives synthesized from the this compound scaffold have shown relevance in several pharmacological areas, primarily through enzyme inhibition and receptor binding.

Enzyme Inhibition:

COX-II Inhibition: The scaffold is a known precursor for the synthesis of selective cyclooxygenase-2 (COX-II) inhibitors. chemicalbook.com COX-II is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for the development of anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.

Tyrosine Kinase Inhibition: Many heterocyclic derivatives of related structures have been investigated as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These enzymes are often overactive in cancer cells, and their inhibition can halt tumor growth and progression. The this compound scaffold can be elaborated into structures that fit into the ATP-binding pocket of these kinases.

Receptor Binding:

While less documented for direct derivatives of this specific scaffold, structurally related molecules are known to interact with various G-protein coupled receptors (GPCRs). For example, more complex molecules incorporating a substituted phenylpiperazine moiety can act as antagonists at histamine H1 and serotonin (B10506) 5-HT2A receptors. wikipedia.org This suggests that by conjugating the this compound core to appropriate pharmacophores, derivatives with activity at various receptors could be developed.

The pharmacological significance of these derivatives lies in their potential to serve as leads for drugs targeting cancer, inflammation, and potentially other conditions mediated by specific enzymes and receptors.

Metabolic Pathways and Biotransformation of Related Analogs

The biotransformation, or metabolism, of a drug candidate is a critical factor determining its efficacy, duration of action, and potential for toxicity. While specific metabolic studies on this compound are not widely published, the likely metabolic pathways can be inferred from its chemical structure and studies on related acetophenone (B1666503) analogs. amanote.comhmdb.ca

Metabolism primarily occurs in the liver and proceeds in two main phases: nih.gov

Phase I Metabolism: These reactions introduce or expose polar functional groups, making the molecule more water-soluble. For a compound like this compound or its derivatives, likely Phase I reactions include:

Oxidation: The acetyl group's methyl component can be oxidized to a carboxylic acid. The aromatic ring can also undergo hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.

Reduction: The ketone group can be reduced to a secondary alcohol. This is a common metabolic pathway for acetophenones. amanote.com

Hydrolysis: If the amino group has been acylated to form an amide, this bond can be hydrolyzed by amidase enzymes.

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolite is conjugated with an endogenous molecule to further increase its polarity and facilitate excretion. nih.gov

Glucuronidation: The amino group, or any hydroxyl groups introduced during Phase I, can be conjugated with glucuronic acid.

Sulfation: The amino or hydroxyl groups can also undergo sulfation.

Acetylation: The primary amino group is a prime candidate for N-acetylation by N-acetyltransferase enzymes.

The specific metabolites formed would depend on the exact structure of the derivative. For example, the presence of the chlorine atom may influence the position of oxidative metabolism on the phenyl ring. Understanding these pathways is crucial, as some metabolites may be active or even toxic. nih.gov

Exploration of Targeted Delivery Mechanisms for Conjugated Derivatives

For potent compounds, particularly those intended for cancer therapy, targeted delivery can enhance efficacy while minimizing systemic toxicity. This involves conjugating the active drug molecule to a carrier that specifically targets diseased cells or tissues.

One promising approach is to use a macromolecular carrier. For instance, a drug delivery system can be designed using a biocompatible polymer like heparin as the backbone. nih.gov To achieve targeting, a moiety that is recognized by receptors overexpressed on target cells can be attached. For example, galactose can be used as a targeting ligand for liver cancer cells (hepatocytes), which have a high expression of asialoglycoprotein receptors that bind galactose. nih.gov

A potential targeted delivery system for a cytotoxic derivative of this compound could be constructed as follows:

Carrier: A biocompatible and water-soluble polymer, such as de-sulfated heparin or polyethylene (B3416737) glycol (PEG).

Targeting Ligand: A molecule like galactose (for liver cancer), folic acid (for various cancers with overexpressed folate receptors), or an antibody specific to a tumor antigen.

Therapeutic Agent: The active derivative of this compound.

Linker: A chemical linker that connects the drug to the carrier. This linker can be designed to be stable in circulation but cleaved under specific conditions within the target cell (e.g., by low pH or specific enzymes), releasing the active drug.

Such a three-component system improves the solubility of a potentially hydrophobic drug and achieves selective delivery, thereby increasing the therapeutic index. nih.gov This strategy represents a sophisticated approach to maximizing the therapeutic potential of novel compounds derived from the this compound scaffold.

Theoretical and Computational Chemistry Approaches to 1 4 Amino 3 Chlorophenyl Ethanone Reactivity and Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a powerful tool for investigating the electronic properties and predicting the reactivity of molecules. For 1-(4-Amino-3-chlorophenyl)ethanone, these calculations can reveal details about its preferred three-dimensional shape, the distribution of electrons within the molecule, and the likely pathways for its chemical reactions.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the most stable conformation (the lowest energy arrangement of atoms in space) of a molecule. niscpr.res.in For this compound, conformational analysis would primarily focus on the rotation around the single bonds connecting the acetyl group and the amino group to the phenyl ring.

The orientation of the acetyl group relative to the phenyl ring and the pyramidalization of the amino group are key conformational variables. DFT calculations can map the potential energy surface by systematically rotating these groups and calculating the corresponding energy. This allows for the identification of the global minimum energy conformation and any other low-energy conformers. The results of such an analysis are typically presented in a table of relative energies for different dihedral angles.

Table 1: Hypothetical Relative Energies for Key Conformations of this compound Calculated by DFT

| Conformation | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| Planar | 0° | 0.0 |

| Perpendicular | 90° | 4.5 |

Note: This table is illustrative and represents typical energy differences for such rotations.

Frontier Molecular Orbital (FMO) Theory for Reaction Pathway Elucidation

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy and spatial distribution of these orbitals in this compound can predict its reactivity towards electrophiles and nucleophiles.

The HOMO represents the region from which an electron is most likely to be donated. In this molecule, the electron-donating amino group and the phenyl ring would lead to a high HOMO density on the aromatic ring, particularly at the positions ortho and para to the amino group, and on the amino group itself.

The LUMO indicates the region most likely to accept an electron. The electron-withdrawing acetyl group would cause the LUMO to be localized primarily on the carbonyl carbon and the adjacent carbon of the phenyl ring.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. mdpi.com DFT calculations are commonly employed to compute the energies and visualize the distributions of these frontier orbitals. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Orbital | Energy (eV) | Primary Localization | Predicted Reactivity |

| HOMO | -5.8 | Amino group, Phenyl ring | Site for electrophilic attack |

| LUMO | -1.2 | Acetyl group, Phenyl ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | 4.6 | - | Indicator of chemical stability |

Note: The energy values are hypothetical and serve for illustrative purposes.

Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions.

For this compound, MD simulations can be used to study its hydration. The simulations would reveal how water molecules arrange around the polar amino and carbonyl groups, forming hydrogen bonds, and how they interact with the less polar phenyl ring and chloro-substituent. This information is critical for understanding its solubility and how the solvent might influence its reactivity. The primary tool for analyzing these interactions is the radial distribution function, g(r), which describes the probability of finding another atom at a certain distance from a reference atom.

In Silico Screening and Ligand-Based Drug Design (If applicable to derivatives)

While this compound itself is primarily an intermediate chemicalbook.com, its structural motif is present in molecules with biological activity. Computational techniques, particularly in silico screening and ligand-based drug design, are invaluable in discovering and optimizing new drug candidates based on this scaffold.

In Silico Screening: This involves computationally evaluating large libraries of virtual compounds for their potential to bind to a biological target. Derivatives of this compound could be designed and then screened against various enzymes or receptors. For instance, derivatives of similar structures have been screened for their potential as EGFR inhibitors neliti.com or against other cancer-related targets. nih.govresearchgate.net

Ligand-Based Drug Design: When the structure of the biological target is unknown, but a set of active molecules is available, their common structural features can be used to design new, more potent analogs. The aminophenyl ethanone (B97240) core could serve as a pharmacophore for which new derivatives are designed and their properties, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are predicted computationally. neliti.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, especially DFT, can accurately predict various spectroscopic parameters, which is a crucial aid in the experimental characterization of newly synthesized compounds. niscpr.res.innanobioletters.com

For this compound, the vibrational (infrared) frequencies and the nuclear magnetic resonance (NMR) chemical shifts can be calculated. The calculated spectra can be compared with experimental data to confirm the structure of the compound. nih.gov Discrepancies between calculated and experimental spectra can often be explained by environmental factors such as solvent effects or intermolecular interactions in the solid state, which can also be modeled computationally.

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value (Typical) | Calculated Value (DFT) |

| IR Frequencies (cm⁻¹) | ||

| C=O stretch | 1670 | 1685 |

| N-H stretch (asymmetric) | 3480 | 3500 |

| N-H stretch (symmetric) | 3370 | 3390 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| Carbonyl Carbon | 196 | 195 |

| C-NH₂ | 150 | 148 |

| C-Cl | 120 | 122 |

Note: These values are illustrative and based on typical ranges for similar functional groups.

Future Perspectives and Interdisciplinary Research Frontiers for 1 4 Amino 3 Chlorophenyl Ethanone Chemistry

Integration with Materials Science for Advanced Functionalities

The unique chemical structure of 1-(4-Amino-3-chlorophenyl)ethanone, featuring an aromatic ring substituted with amino, chloro, and acetyl groups, makes it a compelling building block for novel functional materials. While direct research on this specific compound in materials science is still emerging, the broader class of 1-(4-substituted-aminophenyl) ethanones has been identified as precursors for nonlinear optical (NLO) materials. researchgate.net NLO materials are crucial for applications in optoelectronics, including optical switching and data storage. The tailored electronic properties of molecules like this compound, arising from the interplay of its electron-donating amino group and electron-withdrawing acetyl and chloro groups, could be harnessed to create new NLO-active chromophores.

Future research may focus on the synthesis of polymers and coordination complexes incorporating this compound. The amino group provides a reactive site for polymerization or for coordination to metal centers, potentially leading to the development of conductive polymers, materials with unique photophysical properties, or metal-organic frameworks (MOFs) with catalytic or sensing capabilities. For instance, the integration of such acetophenone (B1666503) derivatives into polymer backbones or as pendants could yield materials with tunable refractive indices or enhanced thermal stability.

Potential in Agrochemistry and Environmental Remediation Research

The field of agrochemistry presents a significant frontier for the application of this compound and its derivatives. Chloroanilines, the parent structures of this compound, are established intermediates in the synthesis of various agrochemicals, including herbicides and fungicides, which are vital for crop protection. nih.gov The broader family of acetophenones is also recognized for its potential as a source of new agrochemicals. nih.gov This suggests that this compound could serve as a valuable starting material for the discovery of novel, effective, and selective crop protection agents. dntb.gov.uaswinburne.edu.aunih.gov Research in this area would likely involve the synthesis of a library of derivatives and their subsequent screening for biological activity against various plant pathogens and weeds.

From an environmental perspective, the widespread use of chlorinated aromatic compounds, including those derived from chloroanilines, raises concerns about their persistence and potential ecological impact. nih.gov This necessitates research into effective remediation strategies. Studies on the remediation of p-chloroaniline (PCA), a related compound, from contaminated soil using advanced oxidation processes have shown promising results. mdpi.com These methods, which utilize potent radicals to break down persistent organic pollutants, could potentially be adapted for the remediation of soils and water contaminated with this compound or its degradation products. mdpi.com Future research could focus on developing and optimizing such remediation techniques, including bioremediation approaches that leverage microorganisms to degrade these chemical compounds. nih.govresearchgate.net

Emerging Roles in Diagnostic Reagent Development

The application of this compound in the development of diagnostic reagents is a nascent but promising field. While specific diagnostic probes based on this compound are not yet widely reported, its structural features suggest potential utility in this area. For instance, the diazotization of the amino group in the related compound 4-aminoacetophenone allows for its use in spectrophotometric methods for the detection of other molecules through azo dye formation. chemicalbook.com This principle could be extended to this compound to develop new colorimetric or fluorometric sensors.

The development of new diagnostic tools often relies on the synthesis of specific molecular probes that can bind to target analytes or biomolecules. amerigoscientific.com The reactive sites on this compound could be chemically modified to attach fluorophores, quenchers, or specific recognition elements, thereby creating probes for use in various assay formats, such as ELISA or fluorescence microscopy. Further investigation is needed to explore the synthesis of such probes and to evaluate their sensitivity and specificity for various diagnostic targets.

Opportunities for Collaborative Research across Chemistry and Biology

The interface of chemistry and biology offers fertile ground for collaborative research centered on this compound. A significant area of opportunity lies in medicinal chemistry, where this compound is known as an intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. chemicalbook.com COX-2 is a key enzyme in inflammation and pain pathways, and inhibitors are used in the treatment of arthritis and other inflammatory conditions. Collaborative efforts between synthetic chemists and biologists could lead to the development of new and more potent COX-2 inhibitors based on this scaffold.

Furthermore, derivatives of the parent compound, 4-aminoacetophenone, have been explored for a range of biological activities. For example, palladium(II) complexes of Schiff bases derived from 4-aminoacetophenone have been synthesized and investigated for their anticancer properties, particularly against melanoma. researchgate.net In another study, thioureido derivatives of 4-aminoacetophenone aryl semicarbazones have been prepared and tested for their anti-HIV activity. nih.gov These examples highlight the potential for fruitful collaborations aimed at discovering new therapeutic agents derived from this compound for various diseases. Such projects would typically involve chemists for the design and synthesis of new compounds, and biologists for the evaluation of their biological activity and mechanism of action.

Challenges and Innovations in the Synthesis and Application of Related Compounds

The synthesis and application of this compound and its derivatives are not without challenges. A key synthetic hurdle is the regioselective introduction of the chlorine atom onto the aromatic ring of 4-aminoacetophenone. Direct chlorination with chlorine gas often leads to a mixture of products, which are difficult to separate and result in low yields of the desired monochlorinated product. chemicalbook.com This presents a significant challenge for large-scale, cost-effective production.

To overcome this, innovative synthetic methods have been explored. One such innovation is the use of iodobenzene (B50100) dichloride as a chlorinating agent, which has been shown to be highly effective for the selective monochlorination of anilines. chemicalbook.com Another approach involves the use of trichloroisocyanuric acid in a solvent-free mechanochemical process, which offers a more environmentally friendly and efficient route to dichlorinated derivatives like 3,5-dichloro-4-aminoacetophenone. chemicalbook.com

Further challenges lie in the development of practical applications. While the potential is evident in several fields, translating this potential into commercial products requires extensive research and development. This includes optimizing the synthesis of derivatives, conducting thorough testing for efficacy and safety, and, in the case of pharmaceuticals and agrochemicals, navigating a complex regulatory landscape. Future innovations will likely focus on developing greener and more efficient synthetic routes, as well as on the rational design of new derivatives with improved properties for specific applications. A comprehensive review of the chemistry of 1-(4-substituted-aminophenyl) ethanones highlights the versatility of these compounds as intermediates for a wide array of heterocyclic systems, indicating a broad scope for future applications. researchgate.net

常见问题

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves aromatic protons (δ 6.8–7.5 ppm), the acetyl group (δ 2.5–2.7 ppm for CH₃), and NH₂ signals (δ 5.0–5.5 ppm) .

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 170.61 .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) achieve >95% purity validation .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in antimicrobial or anticancer activity often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO vs. PBS) .

- Structural Analogues : Substituting Cl with F or altering the amino group’s position (3- vs. 4-) modifies bioactivity .

- Data Normalization : Use internal standards (e.g., cisplatin for cytotoxicity assays) to calibrate IC₅₀ values . Meta-analysis of PubChem BioAssay data (AID 1259375) is recommended .

What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : B3LYP/6-311G(d,p) basis sets predict HOMO-LUMO gaps (~4.2 eV) and Fukui indices to identify electrophilic sites (C=O and Cl substituents) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid membranes using AMBER force fields .

- Vibrational Analysis : Compare computed IR spectra (Gaussian 09) with experimental data to validate tautomeric forms .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amino group .

- Handling : Use anhydrous conditions (glovebox) to avoid hydrolysis of the acetyl moiety. LC-MS monitoring every 3 months detects degradation .

- Safety : GHS-compliant PPE (nitrile gloves, fume hood) is mandatory due to potential irritant properties .

How can X-ray crystallography using SHELX refine the crystal structure of derivatives?

Advanced Research Question

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Cl, O). SHELXT solves phase problems via dual-space algorithms .

- Refinement : SHELXL refines anisotropic displacement parameters (ADPs) and hydrogen bonding (e.g., N-H⋯O=C interactions) with R1 < 0.05 .

- Validation : PLATON checks for twinning and voids. CCDC deposition (e.g., CCDC 2058871) ensures reproducibility .

How does the chloro-substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Advanced Research Question

The electron-withdrawing Cl group activates the phenyl ring for NAS at the para-position to the amino group. Kinetic studies show:

- Rate Enhancement : Cl increases electrophilicity by ~30% compared to methyl or methoxy analogues .

- Regioselectivity : DFT calculations (M06-2X) predict preferential substitution at C4 due to lower activation energy (ΔG‡ = 18.2 kcal/mol) .

- Byproduct Control : Competing reactions (e.g., oxidation of NH₂) are minimized using TEMPO radical scavengers .

What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Advanced Research Question

- Co-solvents : DMSO (≤1% v/v) maintains solubility in aqueous buffers without cytotoxicity .

- Salt Formation : Hydrochloride salts (e.g., CAS 1187648-60-7) improve water solubility by 15-fold via protonation of the amino group .

- Micellar Encapsulation : Use poloxamer 407 (20% w/v) to solubilize hydrophobic derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。